

# Technical Guide: Physicochemical Properties of Ethyl 3-Hydroxy-3-Methylbutanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Ethyl 3-hydroxy-3-methylbutanoate

**Cat. No.:** B102028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the density and other key physicochemical properties of **ethyl 3-hydroxy-3-methylbutanoate** (CAS No. 18267-36-2). It includes a summary of available data, a comprehensive experimental protocol for density determination, and a conceptual workflow for its synthesis and purification.

## Physicochemical Properties

**Ethyl 3-hydroxy-3-methylbutanoate**, also known as ethyl  $\beta$ -hydroxyisovalerate, is a carboxylic ester with the molecular formula  $C_7H_{14}O_3$ .<sup>[1][2][3][4]</sup> Its properties are of interest in various research and development applications, including its potential use as a flavoring agent or a synthetic intermediate.

## Quantitative Data Summary

The available quantitative data for **ethyl 3-hydroxy-3-methylbutanoate** and closely related compounds are summarized in the table below. It is important to note that the density for the target compound has been reported with a significant margin of uncertainty. For comparative purposes, data for structurally similar esters are also included.

| Property         | Value                           | Compound                          | Conditions     | Source                |
|------------------|---------------------------------|-----------------------------------|----------------|-----------------------|
| Density          | $1.0 \pm 0.1 \text{ g/cm}^3$    | Ethyl 3-hydroxy-3-methylbutanoate | Not Specified  | Chemsr[5]             |
| Density          | 0.953 - 1.053 g/cm <sup>3</sup> | Ethyl 3-hydroxy-2-methylbutyrate  | 20 °C          | PubChem[6]            |
| Molecular Weight | 146.18 g/mol                    | Ethyl 3-hydroxy-3-methylbutanoate | Not Applicable | Cheméo, PubChem[1][4] |
| Boiling Point    | 215.7 ± 13.0 °C                 | Ethyl 3-hydroxy-3-methylbutanoate | 760 mmHg       | Chemsr[5]             |
| Flash Point      | 83.8 ± 12.6 °C                  | Ethyl 3-hydroxy-3-methylbutanoate | Not Specified  | Chemsr[5]             |
| Refractive Index | 1.434                           | Ethyl 3-hydroxy-3-methylbutanoate | Not Specified  | Chemsr[5]             |
| LogP             | 0.33                            | Ethyl 3-hydroxy-3-methylbutanoate | Not Specified  | Chemsr[5]             |

## Experimental Protocol: Density Determination by Pycnometry

The pycnometer method is a precise technique for determining the density of a liquid by comparing its weight to the weight of a reference substance of known density, such as water, occupying the same volume.

## Materials and Equipment

- Pycnometer (Gay-Lussac type, typically 10 or 25 mL)

- Analytical balance (readability to  $\pm 0.0001$  g)
- Temperature-controlled water bath
- Thermometer
- **Ethyl 3-hydroxy-3-methylbutanoate** sample
- Distilled or deionized water
- Acetone or other suitable solvent for cleaning
- Lint-free wipes

## Procedure

- Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
- Mass of the Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as  $m_0$ .
- Calibration with Water: Fill the pycnometer with distilled water that has been equilibrated in the temperature-controlled water bath to a specific temperature (e.g., 20°C or 25°C). Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer with a lint-free wipe.
- Mass of Pycnometer with Water: Weigh the pycnometer filled with water and record the mass as  $m_1$ .
- Temperature of Water: Measure the temperature of the water in the water bath and record it.
- Cleaning and Drying for Sample Measurement: Empty the pycnometer, rinse it with the **ethyl 3-hydroxy-3-methylbutanoate** sample, and then fill it with the sample, ensuring it is at the same temperature as the water was.

- Mass of Pycnometer with Sample: Weigh the pycnometer filled with the **ethyl 3-hydroxy-3-methylbutanoate** sample and record the mass as  $m_2$ .

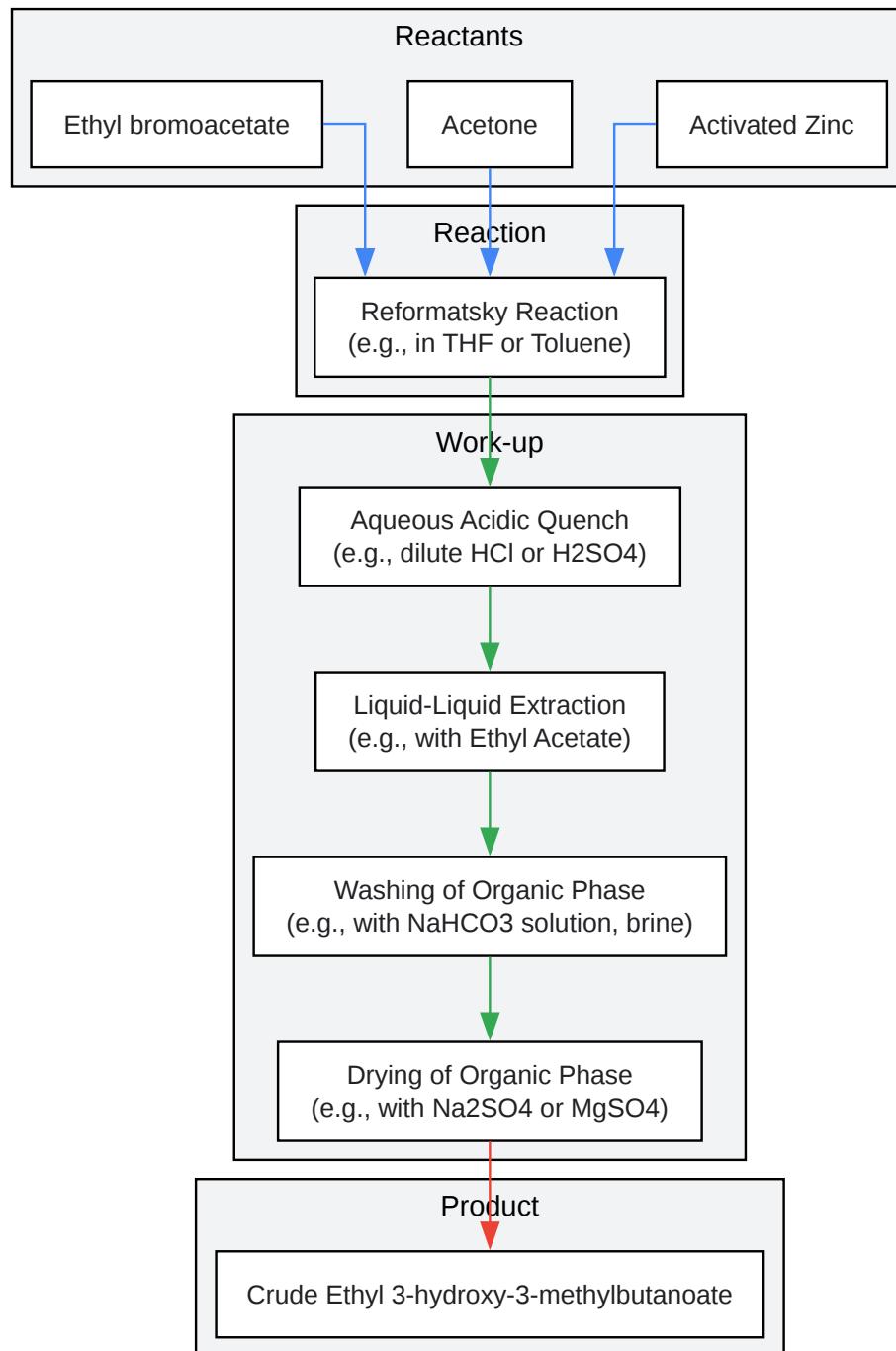
## Calculation of Density

The density of the **ethyl 3-hydroxy-3-methylbutanoate** sample ( $\rho_{\text{sample}}$ ) at the measurement temperature is calculated using the following formula:

$$\rho_{\text{sample}} = [(m_2 - m_0) / (m_1 - m_0)] * \rho_{\text{water}}$$

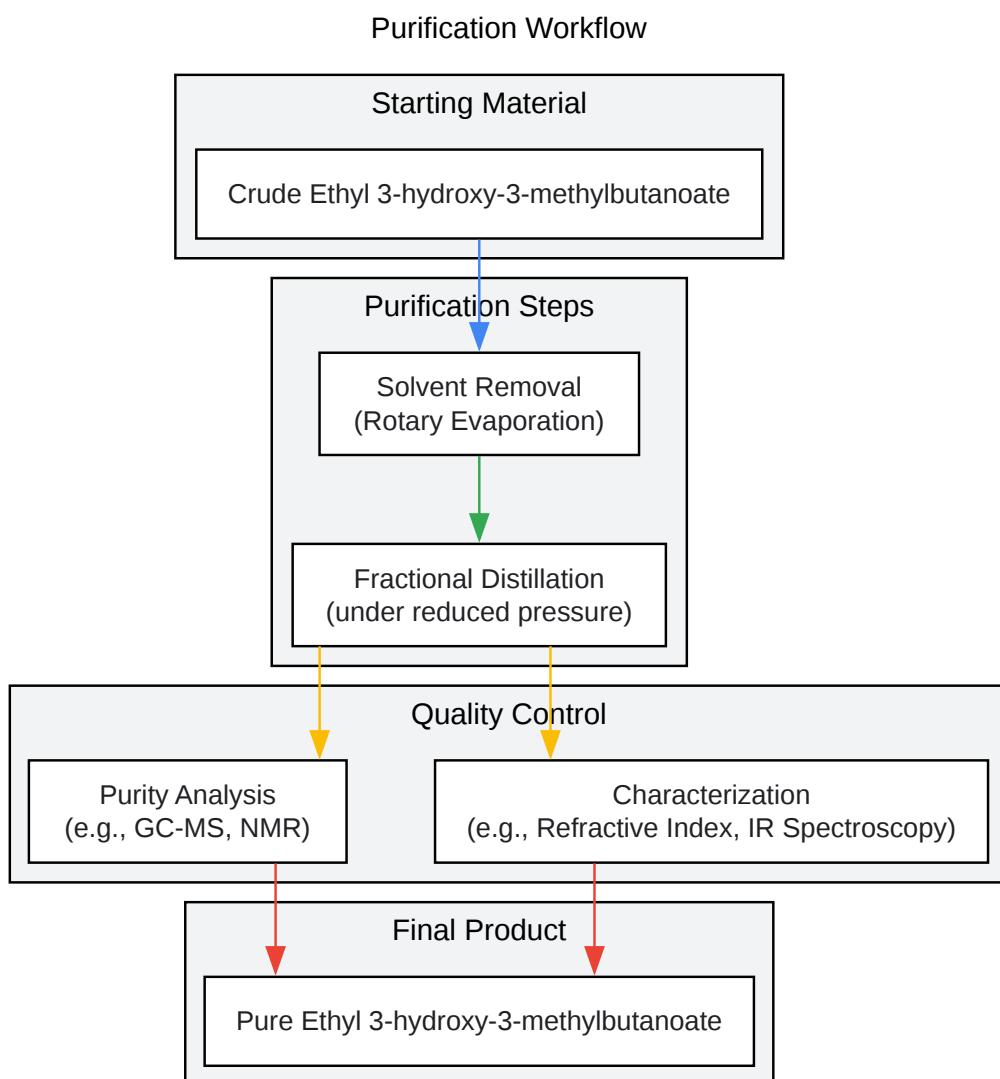
where:

- $m_0$  is the mass of the empty pycnometer.
- $m_1$  is the mass of the pycnometer filled with water.
- $m_2$  is the mass of the pycnometer filled with the sample.
- $\rho_{\text{water}}$  is the density of water at the measured temperature (obtainable from standard reference tables).


## Synthesis and Purification Workflow

As a specific signaling pathway for **ethyl 3-hydroxy-3-methylbutanoate** is not established in scientific literature, a more relevant visualization for the target audience is its synthesis and purification process. A common method for synthesizing  $\beta$ -hydroxy esters is the Reformatsky reaction.[7][8][9][10]

## Conceptual Synthesis Workflow: Reformatsky Reaction


The following diagram illustrates the key steps in the synthesis of **ethyl 3-hydroxy-3-methylbutanoate** via the Reformatsky reaction, which involves the reaction of an  $\alpha$ -halo ester with a ketone in the presence of zinc.

## Synthesis Workflow

[Click to download full resolution via product page](#)**Caption: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate.**

## General Purification Workflow for an Ester

Following synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and residual solvents. The following diagram outlines a general purification workflow for an ester like **ethyl 3-hydroxy-3-methylbutanoate**.



[Click to download full resolution via product page](#)

Caption: Purification of **Ethyl 3-hydroxy-3-methylbutanoate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 3. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 4. Ethyl 3-hydroxy-3-methylbutyrate | C7H14O3 | CID 87537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxy-3-methylbutanoate | CAS#:30385-86-5 | Chemsoc [chemsoc.com]
- 6. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Iscollege.ac.in [iscollege.ac.in]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Ethyl 3-Hydroxy-3-Methylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102028#density-of-ethyl-3-hydroxy-3-methylbutanoate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)